molecular formula C25H30BrN3O3S B14943855 ethyl 6-bromo-5-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate

ethyl 6-bromo-5-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate

Cat. No.: B14943855
M. Wt: 532.5 g/mol
InChI Key: SEEDMUGABJDEII-UHFFFAOYSA-N
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Description

ETHYL 6-BROMO-5-HYDROXY-1-METHYL-4-[(4-METHYLPIPERAZINO)METHYL]-2-[(PHENYLSULFANYL)METHYL]-1H-INDOLE-3-CARBOXYLATE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its indole core structure, which is a common motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-BROMO-5-HYDROXY-1-METHYL-4-[(4-METHYLPIPERAZINO)METHYL]-2-[(PHENYLSULFANYL)METHYL]-1H-INDOLE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of various substituents through a series of chemical reactions. Common synthetic routes include:

    Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst to form the indole core.

    Hydroxylation: The hydroxyl group at the 5-position can be introduced through selective oxidation reactions.

    Alkylation: The methyl group at the 1-position and the piperazine moiety can be introduced through alkylation reactions using appropriate alkylating agents.

    Thioether Formation: The phenylsulfanyl group is introduced through nucleophilic substitution reactions using thiol reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-BROMO-5-HYDROXY-1-METHYL-4-[(4-METHYLPIPERAZINO)METHYL]-2-[(PHENYLSULFANYL)METHYL]-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Coupling Reactions: The phenylsulfanyl group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Amines, thiols, alcohols

    Catalysts: Palladium on carbon (Pd/C), copper(I) iodide (CuI)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the bromine atom with an amine may yield an amino derivative.

Scientific Research Applications

ETHYL 6-BROMO-5-HYDROXY-1-METHYL-4-[(4-METHYLPIPERAZINO)METHYL]-2-[(PHENYLSULFANYL)METHYL]-1H-INDOLE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 6-BROMO-5-HYDROXY-1-METHYL-4-[(4-METHYLPIPERAZINO)METHYL]-2-[(PHENYLSULFANYL)METHYL]-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to different enzymes and receptors, modulating their activity. For example, the indole core may interact with serotonin receptors, while the piperazine moiety may enhance its binding affinity.

Comparison with Similar Compounds

ETHYL 6-BROMO-5-HYDROXY-1-METHYL-4-[(4-METHYLPIPERAZINO)METHYL]-2-[(PHENYLSULFANYL)METHYL]-1H-INDOLE-3-CARBOXYLATE can be compared with other indole derivatives, such as:

    ETHYL 5-HYDROXY-1-METHYL-2-[(PHENYLSULFANYL)METHYL]-1H-INDOLE-3-CARBOXYLATE: Lacks the bromine atom at the 6-position.

    ETHYL 6-BROMO-1-METHYL-2-[(PHENYLSULFANYL)METHYL]-1H-INDOLE-3-CARBOXYLATE: Lacks the hydroxyl group at the 5-position.

    ETHYL 6-BROMO-5-HYDROXY-1-METHYL-2-[(PHENYLSULFANYL)METHYL]-1H-INDOLE-3-CARBOXYLATE: Lacks the piperazine moiety.

The uniqueness of ETHYL 6-BROMO-5-HYDROXY-1-METHYL-4-[(4-METHYLPIPERAZINO)METHYL]-2-[(PHENYLSULFANYL)METHYL]-1H-INDOLE-3-CARBOXYLATE lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C25H30BrN3O3S

Molecular Weight

532.5 g/mol

IUPAC Name

ethyl 6-bromo-5-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2-(phenylsulfanylmethyl)indole-3-carboxylate

InChI

InChI=1S/C25H30BrN3O3S/c1-4-32-25(31)23-21(16-33-17-8-6-5-7-9-17)28(3)20-14-19(26)24(30)18(22(20)23)15-29-12-10-27(2)11-13-29/h5-9,14,30H,4,10-13,15-16H2,1-3H3

InChI Key

SEEDMUGABJDEII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN3CCN(CC3)C)O)Br)C)CSC4=CC=CC=C4

Origin of Product

United States

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